molecular formula C11H10N2O4 B12892956 2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid CAS No. 371251-38-6

2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid

Cat. No.: B12892956
CAS No.: 371251-38-6
M. Wt: 234.21 g/mol
InChI Key: OETGAUDFYOFVBS-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid is a benzoic acid derivative featuring an amino group at position 2, a methoxy group at position 4, and a 1,3-oxazol-5-yl substituent at position 5 (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of quinazoline derivatives with antitumor activity . Its structural complexity arises from the combination of electron-donating (methoxy) and electron-withdrawing (oxazole) groups, which influence its physicochemical properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

371251-38-6

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid

InChI

InChI=1S/C11H10N2O4/c1-16-9-3-8(12)6(11(14)15)2-7(9)10-4-13-5-17-10/h2-5H,12H2,1H3,(H,14,15)

InChI Key

OETGAUDFYOFVBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CN=CO2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to form 4-methoxy-2-nitrobenzoic acid. This intermediate is then reduced to 2-amino-4-methoxybenzoic acid. The final step involves the formation of the oxazole ring through a cyclization reaction with appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The amino group (–NH₂) at position 2 undergoes selective oxidation to form nitro (–NO₂) derivatives. Conversely, the nitro group can be reduced back to an amino group under controlled conditions.

Reaction TypeReagents/ConditionsProductYield/Notes
OxidationHNO₃/H₂SO₄ (nitrating mixture)2-Nitro-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acidRequires low temperatures (0–5°C) to avoid over-oxidation.
ReductionH₂/Pd-C in ethanolRegeneration of 2-amino derivativeQuantitative reduction under 1 atm H₂.

The methoxy group (–OCH₃) remains stable under these conditions, preserving the oxazole ring’s integrity.

Cyclization and Ring-Modification Reactions

The oxazole ring participates in cyclodehydration reactions. For example, treatment with polyphosphoric acid (PPA) at 90°C facilitates the formation of fused heterocyclic systems :

Example reaction :
2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid + Benzaldehyde
4-Benzylidene-2-phenyloxazole-5(4H)-one derivative
(Yield: 75%, purified via ethyl acetate/n-hexane chromatography) .

Key conditions for cyclization:

  • Catalyst : PPA or ethyl chloroformate/4-methylmorpholine .

  • Temperature : 80–90°C .

  • Solvent : Solvent-free (PPA) or dichloromethane (ethyl chloroformate) .

Functional Group Interconversion

The carboxylic acid group (–COOH) undergoes standard derivatization:

Reaction TypeReagentsProductApplication
EsterificationSOCl₂/ROHMethyl/ethyl estersImproves lipid solubility for biological assays .
AmidationThionyl chloride (SOCl₂) + aminesAmide derivativesUsed to synthesize antimicrobial agents .

For amidation, the acid is first converted to its acyl chloride using SOCl₂ in benzene at 80°C, followed by reaction with amines .

Heterocyclic Ring Reactivity

The oxazole ring (1,3-oxazol-5-yl) engages in electrophilic substitution and ring-opening reactions:

  • Electrophilic substitution : Bromination at the oxazole’s 4-position using Br₂/FeBr₃ .

  • Ring-opening : Hydrolysis under acidic conditions (HCl/H₂O) yields α-ketoamide intermediates .

Synthetic Methodologies

The compound is synthesized via nitration and cyclization of precursor benzoic acid derivatives. A representative protocol involves:

  • Nitration :

    • Substrate: 4-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid.

    • Conditions: Fuming HNO₃ at 0°C.

  • Reductive Amination :

    • Reduction of the nitro group using H₂/Pd-C.

Mechanistic Insights

Reactions are driven by:

  • Hydrogen bonding : The amino and carboxylic acid groups enhance nucleophilic reactivity.

  • π–π interactions : The oxazole and benzene rings stabilize transition states during cyclization .

Scientific Research Applications

Antitumor Activity

Research indicates that 2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity against cancer cells compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study : An experimental model of arthritis showed significant reduction in inflammation markers when treated with this compound, suggesting its potential as an anti-inflammatory agent .

Enzyme Inhibition

This compound has been identified as a non-carboxylic inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatment. Its inhibitory action can lead to enhanced insulin signaling.

Case Study : In a recent study, this compound was shown to effectively inhibit PTP1B activity in vitro, leading to improved glucose uptake in muscle cells .

Synthesis of Polymers

The compound can be utilized in the synthesis of functional polymers due to its ability to undergo polymerization reactions. These polymers can exhibit unique properties suitable for applications in coatings and electronics.

Case Study : Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of 2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Substitution Patterns

The compound is compared to three key analogs:

3-(1,3-Oxazol-5-yl)benzoic acid

4-(1,3-Oxazol-5-yl)benzoic acid

5-Methoxy-substituted benzoic acid derivatives

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Applications
2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid C₁₁H₁₀N₂O₄ -NH₂ (2), -OCH₃ (4), oxazole (5) Not reported Antitumor intermediate
3-(1,3-Oxazol-5-yl)benzoic acid C₁₀H₇NO₃ Oxazole (3) 259–261 Chemical building block
4-(1,3-Oxazol-5-yl)benzoic acid C₁₀H₇NO₃ Oxazole (4) 300–301 Biochemical research
5-Methoxybenzoic acid derivatives Varies -OCH₃ (5) + variable groups Varies Pharmaceutical synthesis

Physicochemical Properties

  • Melting Points: The 3- and 4-oxazolyl isomers exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding and π-stacking facilitated by the planar oxazole ring . The target compound’s melting point is unreported but likely influenced by the additional amino group.
  • Solubility: The amino group in the target compound may enhance aqueous solubility compared to non-amino-substituted analogs, as seen in zwitterionic amphoteric benzoic acids like p-aminobenzoic acid .

Computational and Experimental Studies

  • Docking Studies : AutoDock Vina and similar tools predict that the oxazole ring and methoxy group enhance binding to enzymatic targets, such as kinases involved in cancer pathways .

Biological Activity

2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid (CAS No. 371251-38-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

  • Molecular Formula : C11H10N2O4
  • Molecular Weight : 234.211 g/mol
  • Structure : The compound features a benzoic acid core with an amino group and a methoxy group, along with a substituted oxazole ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. The primary areas of focus include:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anti-inflammatory Activity

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. A study highlighted that various oxazole derivatives demonstrate antiproliferative effects against different human cancer cell lines, including HCT-116 (colorectal), PC-3 (prostate), and SNB-19 (brain cancer) cells.

Case Study: Antiproliferative Effects

CompoundCell LineIC50 (µM)
This compoundHCT-11613.62
This compoundPC-321.74

The structure–activity relationship (SAR) studies suggest that electron-withdrawing groups enhance the cytotoxicity of these compounds against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Studies show that this compound exhibits selective activity against Gram-positive bacteria and some fungi.

Antimicrobial Efficacy Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis (Gram-positive)25 µg/mL
Candida albicans (Fungi)30 µg/mL

These results indicate that the compound can be an effective agent against certain microbial strains, with potential applications in treating infections .

Anti-inflammatory Activity

In vivo studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in carrageenan-induced paw edema models, these compounds showed notable edema inhibition.

In Vivo Anti-inflammatory Results

Dose (mg/kg)Edema Inhibition (%)
2548.3
Reference Drug (Indomethacin)60.0

These findings suggest that the compound may modulate inflammatory responses effectively .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid, and how can reaction purity be optimized?

  • Methodological Answer : A multi-step synthesis approach is commonly employed, starting with nitration and methoxycarbonylation of benzoic acid derivatives. For example, intermediates like dimethyl 2-nitroterephthalate can be reduced catalytically (e.g., using Pd/C under H₂) to introduce the amino group . Purity optimization involves monitoring reactions via TLC and HPLC, with recrystallization in methanol/water mixtures to remove unreacted starting materials .

Q. How can structural characterization of this compound be performed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for structure refinement, ensuring proper treatment of hydrogen bonding and disorder. ORTEP-3 can generate thermal ellipsoid plots to visualize anisotropic displacement parameters . For non-crystalline samples, FT-IR and ¹H/¹³C NMR can validate functional groups (e.g., methoxy and oxazole peaks) .

Q. What purification strategies are effective for removing byproducts in the final synthesis stage?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMSO/water) effectively isolates the target compound. For persistent impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is recommended . Confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Methodological Answer : Use AutoDock Vina or AutoDock4 for docking simulations. Prepare the ligand (compound) and receptor (target protein) using AutoDockTools:

Assign Gasteiger charges and optimize torsional bonds.

Define a grid box covering the active site (e.g., 20 ų).

Run simulations with Lamarckian genetic algorithm (population size: 150, iterations: 2,500).
Cross-validate results with MM/GBSA free-energy calculations to resolve false-positive poses .

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical stability?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., R₂²(8) motifs). For 2-amino-4-methoxy derivatives, intermolecular N–H⋯O and O–H⋯N interactions between the oxazole and benzoic acid moieties enhance lattice stability. Use Mercury (CCDC) to quantify bond lengths and angles .

Q. What experimental design frameworks improve kinetic modeling of reactions involving this compound?

  • Methodological Answer : Implement multi-objective optimal experimental design (MOOED) for parameter estimation. For example, in flow reactor esterification studies, vary temperature (40–80°C), residence time (5–30 min), and catalyst loading to generate kinetic data. Use online model-identification platforms to iteratively refine Arrhenius constants .

Q. How can discrepancies between computational binding predictions and experimental IC₅₀ values be resolved?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Remediation steps:

  • Perform molecular dynamics (MD) simulations (e.g., AMBER) to account for receptor conformational changes.
  • Adjust docking scoring functions (e.g., include desolvation penalties in AutoDock4) .
  • Validate with isothermal titration calorimetry (ITC) to measure actual binding enthalpies .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with NMR-based structural assignments?

  • Resolution : NMR detects dynamic solution-state conformers, while XRD captures static solid-state configurations. For example, rotational freedom in the oxazole ring may lead to varying dihedral angles. Use variable-temperature NMR and SC-XRD at multiple temperatures to reconcile differences .

Q. How to address inconsistencies in catalytic activity predictions vs. experimental yields?

  • Resolution : Computational models may overlook steric hindrance or solvent effects. Combine docking with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate transition-state energies. Experimentally, screen solvents (e.g., DMF vs. THF) to optimize reaction kinetics .

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